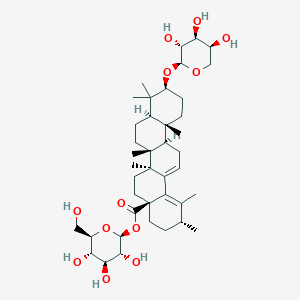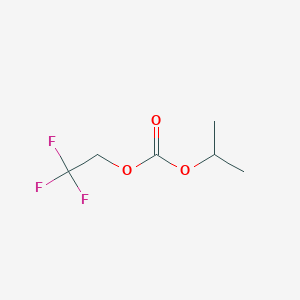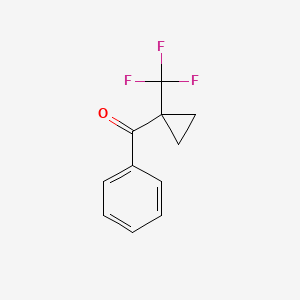
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin compound. It is derived from the roots of Ilex cornuta, a plant known for its medicinal properties. This compound is notable for its complex structure, which includes multiple sugar moieties attached to a triterpene backbone, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester typically involves several steps:
Extraction: The initial step involves the extraction of the triterpene aglycone from the roots of Ilex cornuta using solvents like methanol or ethanol.
Glycosylation: The extracted aglycone undergoes glycosylation, where sugar moieties (alpha-L-arabinopyranose and beta-D-glucopyranose) are attached. This step often requires catalysts such as silver carbonate or acid catalysts to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques like HPLC to achieve high purity levels (typically >98%).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and large extraction units.
Automated glycosylation: Employing automated reactors to ensure consistent glycosylation.
High-throughput purification: Utilizing industrial-scale chromatography systems to purify the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the sugar moieties or the triterpene backbone, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
Oxidized derivatives: Various carboxylic acids and ketones.
Reduced derivatives: Alcohols and alkanes.
Substituted derivatives: Compounds with modified sugar moieties or triterpene backbone.
Applications De Recherche Scientifique
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester involves:
Molecular Targets: It targets specific proteins and enzymes involved in inflammatory pathways, such as NF-κB and COX-2.
Pathways: The compound modulates signaling pathways like the MAPK and PI3K/Akt pathways, leading to reduced inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,19(29)-dien-28-oic acid beta-D-glucopyranosyl ester
- 3beta-(alpha-L-Arabinopyranosyloxy)olean-12,18-dien-28-oic acid beta-D-glucopyranosyl ester
Uniqueness
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific triterpene backbone and the arrangement of sugar moieties, which confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
435269-07-1 |
|---|---|
Formule moléculaire |
C41H64O12 |
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylate |
InChI |
InChI=1S/C41H64O12/c1-20-10-15-41(36(49)53-35-33(48)31(46)30(45)24(18-42)51-35)17-16-39(6)22(28(41)21(20)2)8-9-26-38(5)13-12-27(37(3,4)25(38)11-14-40(26,39)7)52-34-32(47)29(44)23(43)19-50-34/h8,20,23-27,29-35,42-48H,9-19H2,1-7H3/t20-,23+,24-,25+,26-,27+,29+,30-,31+,32-,33-,34+,35+,38+,39-,40-,41+/m1/s1 |
Clé InChI |
LAJREHMDUQCCEI-XRYDYIBCSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2=C1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2=C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)


![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)




